Product packaging for K-13 (Ace inhib)(Cat. No.:CAS No. 108890-90-0)

K-13 (Ace inhib)

Cat. No.: B1673204
CAS No.: 108890-90-0
M. Wt: 547.6 g/mol
InChI Key: HYTQWQKWYAFIQQ-BHXOFZDCSA-N
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Description

K-13 is a non-competitive angiotensin-converting enzyme (ACE) inhibitor originally isolated from Micromonospora halophytica subsp. exilisia. It features a unique macrocyclic structure composed of three tyrosine residues cross-linked via an ether bond between the oxygen of Tyr-3 and C6 of Tyr-1 . This structural complexity distinguishes it from conventional ACE inhibitors like captopril or lisinopril, which are linear peptides or small-molecule analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29N3O8 B1673204 K-13 (Ace inhib) CAS No. 108890-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108890-90-0

Molecular Formula

C29H29N3O8

Molecular Weight

547.6 g/mol

IUPAC Name

(E)-2-[[(2S)-2-[[(Z)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C29H29N3O8/c1-17(33)31-24(13-19-4-9-23(35)10-5-19)28(38)32-21(12-18-2-7-22(34)8-3-18)16-30-25(29(39)40)14-20-6-11-26(36)27(37)15-20/h2-11,13-15,21,30,34-37H,12,16H2,1H3,(H,31,33)(H,32,38)(H,39,40)/b24-13-,25-14+/t21-/m0/s1

InChI Key

HYTQWQKWYAFIQQ-BHXOFZDCSA-N

SMILES

CC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)CNC(=CC3=CC(=C(C=C3)O)O)C(=O)O

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)N[C@@H](CC2=CC=C(C=C2)O)CN/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)CNC(=CC3=CC(=C(C=C3)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K-13 (Ace inhib);  K-13;  K 13;  K13; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

OF-4949

  • Structure : OF-4949 shares a tripeptide backbone with K-13 but replaces the central tyrosine with asparagine and lacks the N-terminal acetyl group .
  • Activity: Unlike K-13, OF-4949 inhibits aminopeptidase B rather than ACE, highlighting the role of tyrosine residues in ACE specificity .
  • Selectivity: No ACE inhibition observed, suggesting structural modifications critically alter target affinity .

Pseudosporamide

  • Structure : Contains a Tyr-Pro-Trp sequence with a carbon-carbon bond between C6 of tyrosine and C9 of tryptophan, deviating from K-13’s ether linkage .

Captopril

  • Structure : A linear sulfhydryl-containing tripeptide analog.
  • Activity: Competitive ACE inhibitor (IC₅₀ = 23 nM), contrasting with K-13’s non-competitive mechanism .
  • Clinical Use : Widely used for hypertension, whereas K-13 remains experimental due to synthetic complexity .

Pharmacological and Biochemical Comparison

Table 1: Key Parameters of K-13 and Analogous Compounds

Compound Target IC₅₀/Kᵢ Mechanism Selectivity
K-13 ACE ~10 nM (Kᵢ) Non-competitive High for ACE
OF-4949 Aminopeptidase B Not reported Competitive No ACE inhibition
Pseudosporamide Cytotoxicity Weak activity N/A No enzymatic inhibition
Captopril ACE 23 nM (IC₅₀) Competitive Broad-spectrum ACE

Key Findings:

Structural Determinants :

  • The Tyr-Tyr-Tyr sequence and ether bond in K-13 are critical for ACE inhibition, as substitution (e.g., OF-4949) or bond alteration (e.g., pseudosporamide) abolishes activity .
  • Macrocyclic rigidity enhances binding affinity compared to linear inhibitors like captopril .

Synthetic Challenges :

  • K-13’s total synthesis requires advanced strategies for macrocyclization and stereochemical control, unlike simpler analogs .

Therapeutic Potential: K-13’s non-competitive inhibition may reduce side effects (e.g., cough) associated with competitive ACE inhibitors, but clinical data are lacking .

Preparation Methods

Column Chromatography

  • Adsorbents : Silica gel or reversed-phase (C18) resins are used for initial fractionation.
  • Elution Gradients : Linear gradients of water-acetonitrile or methanol facilitate separation based on hydrophobicity.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via semi-preparative or preparative HPLC with detection at UV wavelengths specific to K-13’s chromophores. Fractions exhibiting ACE inhibition are pooled, lyophilized, and subjected to structural analysis.

Comparative Analysis with Synthetic ACE Inhibitors

Unlike synthetic ACE inhibitors (e.g., lisinopril), which are derived via peptide mimetic synthesis, K-13’s microbial origin offers advantages in structural complexity and scalability. However, challenges in yield optimization and genetic engineering of Micromonospora strains limit industrial production.

Data Tables

Table 1: Key Parameters in K-13 Fermentation and Purification

Parameter Detail Source
Microbial Strain Micromonospora halophytica subsp. exilisia K-13
Inhibition Constant (Ki) 0.349 µM
Specificity No inhibition of carboxypeptidase A at 61 µM
In Vivo Activity Pressor response inhibition in rats

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K-13 (Ace inhib)
Reactant of Route 2
K-13 (Ace inhib)

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